molecular formula C14H11FN4O B15002760 1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole

1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole

Cat. No.: B15002760
M. Wt: 270.26 g/mol
InChI Key: ADJMRORSMFHBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole typically involves a multi-step process. One common method includes the reaction of 2-(2-fluorophenoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide under acidic conditions to yield the desired tetrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for precise control of reaction conditions ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by modulating the activity of certain enzymes or receptors, leading to therapeutic outcomes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in the central nervous system, particularly in modulating neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Fluorophenoxy)phenyl]-5-methyl-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring, which imparts stability and versatility in chemical reactions. This makes it a valuable compound in various fields, particularly in the development of new pharmaceuticals and advanced materials.

Properties

Molecular Formula

C14H11FN4O

Molecular Weight

270.26 g/mol

IUPAC Name

1-[2-(2-fluorophenoxy)phenyl]-5-methyltetrazole

InChI

InChI=1S/C14H11FN4O/c1-10-16-17-18-19(10)12-7-3-5-9-14(12)20-13-8-4-2-6-11(13)15/h2-9H,1H3

InChI Key

ADJMRORSMFHBHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2OC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.